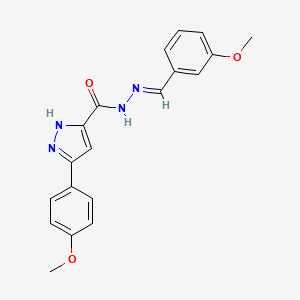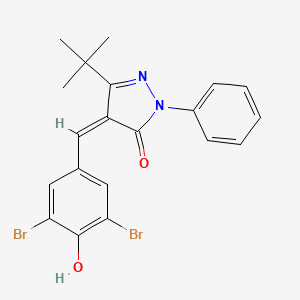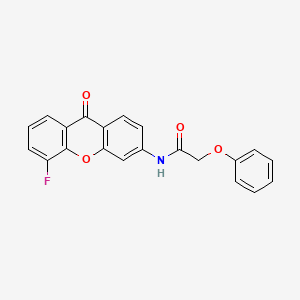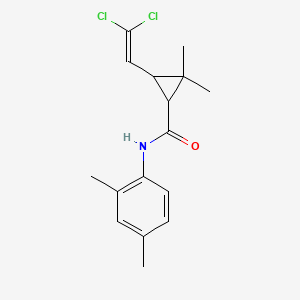
2-Bromophenylsulphur pentafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenylsulphur pentafluoride is a fluorinated sulfuryl compound with the molecular formula C6H3BrF5S . It has a molecular weight of 283.06 . The compound is solid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromophenylsulphur pentafluoride consists of a bromine atom, a sulphur atom, and five fluorine atoms attached to a phenyl ring. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.Physical And Chemical Properties Analysis
2-Bromophenylsulphur pentafluoride is a solid at ambient temperature . It has a molecular weight of 283.06 .Scientific Research Applications
Metabolic Studies and Spectroscopy Analysis
The compound 2-bromo-4-trifluoromethylaniline, which bears structural similarities to 2-Bromophenylsulphur pentafluoride, has been studied for its metabolic fate and urinary excretion in rats using 19F-NMR spectroscopic and directly coupled HPLC-NMR-MS methods. The study achieved a total urinary recovery of 53.5% of the dose up to 48 hours after dosing. This research demonstrated the efficiency of HPLC-NMR-MS and 19F-NMR spectroscopy for the rapid determination of the urinary metabolic fate and excretion balance of fluorinated xenobiotics without the need for radiolabeling (Scarfe et al., 1998).
Flame Retardant Toxicity and Environmental Impact
Studies have investigated the potential toxic effects and environmental impact of brominated flame retardants, compounds with functional groups similar to 2-Bromophenylsulphur pentafluoride. One study highlighted the developmental neurotoxic effects of polybrominated diphenyl ethers (PBDEs), substances used similarly in electrical appliances, building materials, and textiles, showcasing their persistence and potential for environmental dispersion (Eriksson et al., 2001). Another review critically summarized the occurrence of novel brominated flame retardants (NBFRs) in various environments, emphasizing the increasing application of NBFRs and the subsequent need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).
Material Science and Catalysis
Compounds such as 2-Bromophenylsulphur pentafluoride can be part of a larger group of transition metal compounds studied for their unique physical and chemical properties. A review covering applications of near-edge X-ray absorption fine structure (NEXAFS) technique in the investigations of electronic and structural properties of transition metal compounds, including oxides, nitrides, carbides, and sulfides, was conducted. This study showcased the importance of NEXAFS studies in understanding the physical and chemical properties of transition metal compounds, potentially including those similar to 2-Bromophenylsulphur pentafluoride (Chen, 1998).
Energy Storage Applications
Compounds like 2-Bromophenylsulphur pentafluoride can also find applications in energy storage. A comprehensive introduction of molybdenum disulfide (MoS2) and its composites presented the various synthesis methods of MoS2-based composites and their application in energy storage devices. This study emphasized the potential of such compounds in the field of energy storage, highlighting their special characteristics and high anisotropy (Li et al., 2019).
Safety and Hazards
The safety data sheet for 2-Bromophenylsulphur pentafluoride indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation . In case of contact with eyes or skin, it is recommended to wash immediately with fresh running water . If inhaled, one should remove themselves from the contaminated area . In case of ingestion, it is advised to immediately drink a glass of water .
properties
IUPAC Name |
(2-bromophenyl)-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF5S/c7-5-3-1-2-4-6(5)13(8,9,10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPHYCXVSOHZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(F)(F)(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenylsulphur pentafluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-((4-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2568740.png)

![2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide](/img/structure/B2568743.png)
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2568746.png)


![2,2-Dimethyl-5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione](/img/structure/B2568753.png)
![[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B2568754.png)
![2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2568755.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)


